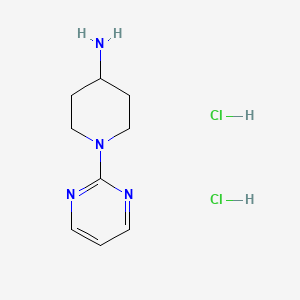

1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride

Description

Properties

IUPAC Name |

1-pyrimidin-2-ylpiperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2ClH/c10-8-2-6-13(7-3-8)9-11-4-1-5-12-9;;/h1,4-5,8H,2-3,6-7,10H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFZNPHDEQRURU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC=CC=N2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179369-48-2 |

Source

|

| Record name | 1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Pyrimidin-2-yl)piperidin-4-amine Dihydrochloride: Strategic Pharmacophore in Kinase Inhibitor Development

Topic: 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride: Strategic Pharmacophore in Kinase Inhibitor Development Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride (CAS: 1179369-48-2) represents a high-value heterocyclic building block in modern medicinal chemistry. Its structural architecture—a piperidine linker bridging a pyrimidine "hinge-binder" and a primary amine "handle"—makes it an ideal scaffold for ATP-competitive kinase inhibitors. This guide dissects the compound’s physicochemical profile, synthetic utility, and mechanistic role in targeting the kinome, specifically within the JAK, AKT, and CDK families.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride |

| CAS Number | 1179369-48-2 |

| Molecular Formula | C |

| Molecular Weight | 251.16 g/mol |

| Free Base MW | 178.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | High in water, DMSO; Low in non-polar organic solvents (DCM, Hexane) |

| pKa (Calc) | ~10.5 (Piperidine amine), ~1.3 (Pyrimidine N) |

| Hygroscopicity | Moderate (Dihydrochloride salt requires desiccated storage) |

Structural Significance

The compound features two distinct functional domains:[1][2][3][4]

-

The Pyrimidine Head (N1-linked): Acts as a hydrogen bond acceptor/donor system, capable of interacting with the hinge region of kinase ATP-binding pockets (e.g., Valine or Leucine residues).

-

The Piperidine Spacer: Provides a semi-rigid, aliphatic linker that projects the C4-amine into the solvent-exposed region or ribose-binding pocket, allowing for the attachment of solubility-enhancing groups or specificity-determining moieties.

Synthetic Utility & Reaction Workflow

The synthesis of 1179369-48-2 typically follows a convergent Nucleophilic Aromatic Substitution (

Core Synthetic Protocol (Lab Scale)

Reagents: 2-Chloropyrimidine, 4-(N-Boc-amino)piperidine, Potassium Carbonate (

Step 1:

-

Dissolve 2-Chloropyrimidine (1.0 eq) and 4-(N-Boc-amino)piperidine (1.1 eq) in anhydrous DMF (

). -

Add

(2.5 eq) to scavenge the generated HCl. -

Heat the reaction mixture to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the chloropyrimidine.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over

, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc) to yield the Boc-protected intermediate.

Step 2: Deprotection & Salt Formation

-

Dissolve the Boc-intermediate in minimal MeOH or DCM.

-

Add 4M HCl in Dioxane (5–10 eq) dropwise at 0°C.

-

Stir at room temperature for 2 hours. A white precipitate will form.

-

Isolation: Filter the solid, wash with diethyl ether (to remove excess HCl and impurities), and dry under vacuum to yield 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride .

Visualization: Synthetic Pathway

Figure 1: Convergent synthetic workflow for the production of CAS 1179369-48-2 via SnAr coupling and acid-mediated deprotection.

Mechanistic Role in Drug Discovery

This scaffold is ubiquitous in kinase inhibitor design because it addresses two critical challenges: Binding Affinity and Physicochemical Properties .

Pharmacophore Mapping

-

Hinge Binding: The pyrimidine nitrogen atoms can accept hydrogen bonds from the backbone amide NH of the kinase hinge region.

-

Solubility Modulation: The basic amine (pKa ~10.5) ensures the molecule is protonated at physiological pH, significantly improving aqueous solubility—a common hurdle for planar, aromatic kinase inhibitors.

-

Vectorization: The 4-position amine serves as a versatile handle for amide coupling, urea formation, or reductive amination, allowing chemists to grow the molecule into the "selectivity pocket" (e.g., targeting the gatekeeper residue).

Case Study Relevance

While 1179369-48-2 is a building block, its structural motif is embedded in several clinical candidates:

-

JAK Inhibitors: Analogous to the piperidine-pyrimidine core found in broad-spectrum JAK inhibitors, where the pyrimidine binds the ATP pocket and the piperidine extends towards the solvent front.

-

AKT Inhibitors: Similar to the core of Capivasertib (AZD5363) , which utilizes a pyrrolopyrimidine-piperidine scaffold. The 1-(pyrimidin-2-yl)piperidin-4-amine is a simplified bioisostere often used in early Hit-to-Lead optimization to assess structure-activity relationships (SAR).

Visualization: Pharmacophore Interactions

Figure 2: Pharmacophore mapping of the 1-(Pyrimidin-2-yl)piperidin-4-amine scaffold within a kinase binding pocket.

Quality Control & Characterization

To ensure data integrity in biological assays, the purity of this building block is paramount.

Analytical Expectations

-

1H NMR (DMSO-d6):

- 8.3–8.4 ppm (d, 2H, Pyrimidine H4/H6).

- 6.6 ppm (t, 1H, Pyrimidine H5).

- 4.5–4.7 ppm (d, 2H, Piperidine eq-H).

-

8.0–8.5 ppm (br s, 3H,

-

Mass Spectrometry (ESI+):

-

Target Mass:

(Free base). -

Note: The dihydrochloride salt will dissociate in the MS source; do not look for the mass of the salt (251.16).

-

-

HPLC Purity:

required for library synthesis to prevent side reactions during subsequent amide couplings.

Handling & Stability

-

Storage: The dihydrochloride salt is hygroscopic. Store at 2–8°C (or room temperature) in a tightly sealed container, preferably within a desiccator.

-

Stability: Stable under acidic conditions. However, the free base is prone to oxidation if left exposed to air for prolonged periods.

-

Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

Chemical Identity & Properties

-

Source: BLD Pharm. "1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride Product Analysis."[5]

-

-

Synthetic Methodology (SnAr)

- Source: National Institutes of Health (NIH) / PubMed. "Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands." (General protocol for piperidine-heterocycle coupling).

-

Kinase Inhibitor Design Applications

- Source: Journal of Medicinal Chemistry (ACS). "Discovery of AZD5363, an Orally Bioavailable, Potent Inhibitor of Akt Kinases." (Illustrates the pyrrolopyrimidine-piperidine pharmacophore relevance).

-

Structural Analogs & Patents

- Source: Google Patents. "WO2017079641A1 - N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1179369-48-2|1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride|BLD Pharm [bldpharm.com]

1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride molecular weight

Technical Whitepaper: Physicochemical Characterization and Stoichiometric Implications of 1-(Pyrimidin-2-yl)piperidin-4-amine Dihydrochloride

Executive Summary

This technical guide provides a comprehensive structural and analytical profile of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride (CAS: 1179369-48-2).[1] Often utilized as a privileged scaffold in kinase inhibitor discovery (specifically JAK/STAT pathway modulators), this compound presents unique stoichiometric challenges due to its polybasic nature.[1][2]

Accurate molecular weight determination is not merely a calculation of atomic sums; it is a function of salt stoichiometry, hygroscopicity, and isotopic distribution.[1][2] This guide defines the exact parameters required for precise dosage formulation and analytical validation in drug development workflows.

Part 1: Structural Identity & Molecular Weight Analysis

The molecular weight of the dihydrochloride salt differs significantly from the free base used in biological assays.[1][2] Researchers must distinguish between the formula weight (used for weighing) and the monoisotopic mass (used for Mass Spectrometry identification).[1][2]

Physicochemical Constants

| Parameter | Value | Context |

| IUPAC Name | 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride | Official Nomenclature |

| CAS Number | 1179369-48-2 | Specific to 2HCl salt |

| Molecular Formula | C | (C${9} |

| Average Molecular Weight | 251.16 g/mol | Use for Stoichiometry/Weighing |

| Free Base MW | 178.24 g/mol | Use for molarity in bio-assay |

| Monoisotopic Mass | 178.1215 (Base cation) | Use for LC-MS (ESI+) |

| Salt Form | Dihydrochloride (2HCl) | Highly water-soluble, hygroscopic |

Structural Topology & Isomer Warning

Critical Alert: There are structural isomers with identical molecular weights but vastly different biological activities.[1][2]

-

Target Compound: Pyrimidine attached to the piperidine nitrogen (N1).[1][2]

-

Common Isomer: Pyrimidine attached to the primary amine (exocyclic N).[1][2]

Figure 1: Structural Connectivity and Salt Formation

Caption: Stepwise protonation of the basic centers. The primary amine is protonated first, followed by the pyrimidine ring nitrogen, resulting in the 2HCl salt.[1][2]

Part 2: Synthetic Context & Stoichiometry

Understanding the synthesis explains why the compound exists as a dihydrochloride. The standard route involves a Nucleophilic Aromatic Substitution (S

The "Deprotection" Origin

The 2HCl form is typically the direct product of removing a Boc (tert-butoxycarbonyl) protecting group using HCl in dioxane or ether.[1][2]

-

Precursor: tert-butyl (1-(pyrimidin-2-yl)piperidin-4-yl)carbamate.[1]

-

Reagent: 4M HCl in Dioxane.

-

Mechanism: Acid cleavage of the Boc group releases the primary amine.[1][2]

-

Result: The excess HCl in the reaction medium protonates both the newly formed primary amine and the pyrimidine ring, precipitating the dihydrochloride salt directly.[1][2]

Stoichiometric Correction Factor

When converting from a literature protocol using the free base to using the salt in your lab:

[1][2]-

Protocol Adjustment: If a protocol requires 100 mg of the free base, you must weigh 141 mg of the dihydrochloride salt to deliver the same molar equivalents of the active pharmacophore.[1][2]

Part 3: Analytical Validation Protocols

Trusting the label on a commercial bottle is insufficient for rigorous GLP studies.[1][2] You must validate the salt ratio, as "HCl salts" can drift between mono- (1HCl) and dihydrochloride (2HCl) forms depending on drying methods.[1][2]

Workflow: Self-Validating Identity Check

Figure 2: Analytical Decision Tree

Caption: Analytical workflow to distinguish between free base, mono-HCl, and di-HCl forms. Mass Spec identifies the core; Titration confirms the salt ratio.[1][2]

Protocol: Gravimetric Chloride Determination

This is the gold standard for verifying the "dihydrochloride" claim without expensive equipment.[1][2]

-

Dissolution: Dissolve 50 mg of the compound in 10 mL deionized water. Add 1 mL of 5% HNO

. -

Precipitation: Add excess 0.1 M AgNO

solution dropwise. A white precipitate (AgCl) will form immediately.[1][2] -

Calculation:

-

Interpretation: If your experimental result is ~28%, the MW of 251.16 is valid.[1][2] If it is lower, the sample may be wet (hygroscopic) or mono-salt.[1][2]

Part 4: Practical Handling & Solubility

Solubility Profile

The 2HCl salt drastically alters solubility compared to the lipophilic free base.[1][2]

-

Water: Highly Soluble (>50 mg/mL).[1][2] Note: Solution will be acidic (pH ~2-3).

-

Dichloromethane (DCM): Insoluble (unlike the free base).[1][2]

Buffer Incompatibility Warning

When preparing stock solutions for biological assays (e.g., kinase assays in PBS):

-

Risk: Diluting the high-concentration 2HCl stock (in DMSO) directly into a pH 7.4 buffer may cause micro-precipitation if the buffering capacity is overwhelmed by the acidity of the two HCl equivalents.[1][2]

-

Mitigation: Neutralize the stock solution slightly or ensure the final dilution factor is high (>1000x) to maintain buffer pH stability.

References

-

National Center for Biotechnology Information. (n.d.).[1][2] PubChem Compound Summary for CID 56605052, 1-(Pyrimidin-2-yl)piperidin-4-amine. Retrieved from [Link][1][2]

-

Addie, M., et al. (2013).[1][2][8] Discovery of AZD5363, an orally bioavailable, potent inhibitor of Akt kinases.[1][2][8] Journal of Medicinal Chemistry. (Contextual reference for piperidine-pyrimidine scaffold synthesis). Retrieved from [Link]

-

Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Reference for salt solubility and solvatochromism principles).

Sources

- 1. Buy [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride [smolecule.com]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. 1179369-48-2|1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride [cymitquimica.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride - Lead Sciences [lead-sciences.com]

- 8. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Handling of 1-(Pyrimidin-2-yl)piperidin-4-amine Dihydrochloride

[2][3]

Executive Summary

1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride (CAS: 1179369-48-2) is a critical bifunctional building block used extensively in the synthesis of kinase inhibitors and GPCR ligands.[1][2][3] Its structure features a highly basic primary aliphatic amine and a weakly basic pyrimidine core, stabilized as a bis-hydrochloride salt.[1][3][4][5]

While the salt form confers superior aqueous solubility compared to the free base, its handling presents specific challenges regarding hygroscopicity and pH-dependent precipitation.[1][3][4][5] This guide provides a definitive solubility profile, theoretical physicochemical basis, and a validated experimental protocol for solubility determination in drug discovery workflows.[1][3][4][5][6]

Physicochemical Characterization

Understanding the solubility behavior requires analyzing the ionization states of the molecule.[2][4][5][6] The dihydrochloride salt implies two protonation sites, leading to a highly polar, ionic species in the solid state.[1][3][4][5][6]

Structural Analysis & Ionization

| Property | Data | Notes |

| Formula | C | Bis-hydrochloride salt |

| MW | 251.16 g/mol | Salt form (Free base MW: 178.[2][6]23) |

| pKa (Site A) | ~10.5 (Predicted) | Primary aliphatic amine (High basicity) |

| pKa (Site B) | ~3.8 (Predicted) | Pyrimidine nitrogen (Weak basicity via resonance) |

| LogP (Free Base) | ~0.3 - 0.7 | Low lipophilicity, but free base may aggregate |

| Hygroscopicity | High | 2HCl salts are prone to deliquescence |

Mechanistic Insight: In water, the compound dissociates into the dicationic species.[1][3][4][5][6] The solution will be acidic (pH < 2.0).[2][3][4][5][6] As the pH is raised (e.g., during extraction or assay buffering), the pyrimidine nitrogen deprotonates first (pH > 4), followed by the primary amine (pH > 10).[1][2][3][4][6] Crucially, the mono-cationic species (pH 4–9) retains good water solubility, but the neutral free base (pH > 11) may precipitate at high concentrations. [1][2][3][6]

Solubility Profile Matrix

The following data represents the expected solubility limits based on the physicochemical properties of aminopyrimidine dihydrochloride salts. These values should be treated as guidelines for solvent selection.

Solvent Compatibility Table[2][4][5][6]

| Solvent System | Solubility Rating | Est. Saturation Limit (25°C) | Application Context |

| Water (Milli-Q) | Very High | > 100 mg/mL | Stock solution preparation.[2][6] Resulting pH will be acidic.[2][4][5][6] |

| DMSO | High | > 50 mg/mL | Standard cryo-stock for biological assays.[4][5][6] |

| Methanol | Moderate | 10 – 30 mg/mL | Useful for transfers; avoid for long-term storage due to potential esterification if traces of acid are present.[4][5][6] |

| Ethanol | Low-Moderate | < 10 mg/mL | Poor solubility compared to MeOH; heating often required.[4][5][6] |

| DCM / Chloroform | Insoluble | < 0.1 mg/mL | The salt is too polar.[4][5][6] Use free base for these solvents.[2][4][5][6] |

| PBS (pH 7.4) | High | > 50 mg/mL | Warning: The acidity of the 2HCl salt may overcome the buffer capacity if high concentrations (>10mM) are dissolved directly.[2][3][4][5][6] |

Experimental Methodologies

To ensure data integrity in your specific application, do not rely solely on literature values.[1][3][4][5][6] Use the following self-validating protocols.

Protocol: Thermodynamic Solubility Determination (Shake-Flask)

This protocol determines the equilibrium solubility, critical for formulation stability.[1][2][3][4][5][6]

Reagents:

-

Test Compound: 1-(Pyrimidin-2-yl)piperidin-4-amine 2HCl[2][3][7]

-

Solvent: Phosphate Buffer (pH 7.[2][3][4][5][6]4) or Water[1][2][3][4][5][6]

-

Equipment: HPLC-UV or LC-MS, orbital shaker, 0.22 µm PTFE filters.[1][3]

Workflow:

-

Supersaturation: Add excess solid compound (~20 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

-

Clarification: Centrifuge at 10,000 rpm for 10 min. Filter supernatant through 0.22 µm PTFE.[2][4][5][6]

-

Quantification: Dilute filtrate 1:100 and analyze via HPLC.

-

pH Check: Critical Step. Measure the final pH of the saturated solution.[2][4][5][6] The 2HCl salt will significantly lower the pH of unbuffered water, artificially inflating solubility data relative to a buffered environment.[1][3][4][5][6]

Visualization: Solubility Profiling Workflow

The following diagram outlines the decision logic for handling this compound in assay development.

Caption: Logical workflow for preparing stock solutions, highlighting the critical pH check step for dihydrochloride salts.

Handling & Stability Guidelines

Hygroscopicity Management

Dihydrochloride salts are notoriously hygroscopic.[2][4][5][6] Absorption of atmospheric water leads to:

-

Stoichiometric Error: Weighing wet solid results in under-dosing the active pharmacophore.[2][4][5][6]

-

Hydrolysis Risk: While this specific structure is relatively stable, moisture promotes degradation in many intermediates.[1][4][5][6]

Best Practice:

-

Store at -20°C in a sealed container with desiccants.

-

Equilibrate to room temperature before opening the vial to prevent condensation.[2][4][5][6]

-

Weigh quickly or use a dry box for precise analytical standards.

pH-Dependent Extraction (Free Base Isolation)

If your synthesis requires the free base (e.g., for a reaction in DCM):

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56600539, 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride. Retrieved from [Link][1][2][3][4][6]

-

Bhattachar, S. N., et al. (2006). Solubility: Drug-like Properties: Concepts, Structure Design and Methods.[1][3][4][5][6] Elsevier.[2][4][5][6] (General reference for salt solubility principles).

Sources

- 1. CAS 1205-72-7: 4-Piperidinamine, 1-(phenylmethyl)-, hydroc… [cymitquimica.com]

- 2. N-(4-{4-Amino-1-[1-(Tetrahydro-2h-Pyran-4-Yl)piperidin-4-Yl]-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl}-2-Methoxyphenyl)-1-Methyl-1h-Indole-2-Carboxamide | C32H36N8O3 | CID 9549185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 4. 1-(4-Pyridyl)piperazine | C9H13N3 | CID 70517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride - Lead Sciences [lead-sciences.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride

Foreword: From Structure to Function

In the landscape of modern drug discovery, novel chemical entities present both a challenge and an opportunity. The compound 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride, with its distinct pyrimidine and piperidine moieties, stands as a compelling scaffold. While its precise biological role is yet to be fully elucidated, its structural components are prevalent in a multitude of pharmacologically active agents, suggesting a rich potential for therapeutic intervention.[1][2][3]

This guide is structured not as a static report on a known mechanism but as a dynamic roadmap for its discovery. We will embark on a logical, multi-tiered investigative journey, grounded in established scientific principles, to systematically unravel the mechanism of action of this compound. Our approach is designed to be a self-validating system, where each experimental phase builds upon the last, progressively refining our understanding of the compound's biological activity.

Structural Deconstruction and Mechanistic Hypotheses

The structure of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride provides the foundational clues for our investigation. It can be deconstructed into two key pharmacophores:

-

The Pyrimidine Ring: This nitrogen-containing heterocycle is a cornerstone of many therapeutic agents, notably in oncology and immunology. Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems allows it to interact with a wide array of biological targets.[3][4] A significant number of FDA-approved kinase inhibitors feature a pyrimidine core, which often serves as a "hinge-binding" motif in the ATP-binding pocket of kinases.[5][6][7][8]

-

The Piperidine Ring: This saturated heterocycle is a common feature in centrally active agents and other drugs targeting a variety of receptors.[1] Its three-dimensional structure can be crucial for specific receptor interactions.[9]

Based on this structural analysis, we can formulate two primary hypotheses for the mechanism of action of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride:

-

Hypothesis 1: The compound is a protein kinase inhibitor. The pyrimidine moiety suggests a potential interaction with the ATP-binding site of one or more protein kinases, leading to the modulation of intracellular signaling pathways.[5][6][7][8]

-

Hypothesis 2: The compound is a modulator of G-protein coupled receptors (GPCRs). The piperidine scaffold is frequently found in ligands for GPCRs, suggesting that the compound may act as an agonist or antagonist at one of these receptors.

A Phased Experimental Approach to Mechanism of Action Elucidation

To systematically test our hypotheses, we will employ a three-phased experimental workflow. This approach begins with broad, high-throughput screening to identify potential targets, followed by more focused validation and characterization, and culminating in an in-depth analysis of the compound's effects on cellular function.

Figure 1: A three-phased experimental workflow for elucidating the mechanism of action.

Phase 1: Broad Target Screening

The initial step is to perform broad, unbiased screening against large panels of potential targets to identify high-probability candidates.

2.1. Kinome Screening

Given the prevalence of the pyrimidine core in kinase inhibitors, a comprehensive kinome scan is a logical starting point.[5][6][7][8]

-

Objective: To identify which of the over 400 human kinases interact with the compound.

-

Methodology: A high-throughput screen, such as the DiscoverX scanMAX platform, will be employed.[8] The compound will be tested at a fixed concentration (e.g., 1-10 µM) against a panel of several hundred kinases. The output is typically a percentage of inhibition relative to a control.

2.2. GPCR Screening

To address our second hypothesis, a broad GPCR screening panel will be utilized.

-

Objective: To identify potential interactions with a wide range of GPCRs.

-

Methodology: A commercially available GPCR screening service (e.g., from Eurofins Discovery) will be used.[10] These panels often employ radioligand binding assays to detect displacement of a known ligand by the test compound.

Phase 2: Hit Validation and Characterization

The hits identified in Phase 1 must be validated and characterized to confirm the interaction and understand its nature.

2.3. Dose-Response and IC50/EC50 Determination

-

Objective: To confirm the activity of the compound on the identified targets and determine its potency.

-

Methodology: For kinase hits, enzymatic assays will be performed with a range of compound concentrations to generate a dose-response curve and calculate the IC50 value. For GPCR hits, functional assays (e.g., measuring second messenger levels or β-arrestin recruitment) will be used to determine the EC50 (for agonists) or IC50 (for antagonists).[10]

| Parameter | Description |

| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |

| EC50 | The concentration of a drug that gives half-maximal response. |

2.4. Binding Affinity Determination

-

Objective: To quantify the binding affinity of the compound to its validated target.

-

Methodology: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to determine the dissociation constant (Kd). For GPCRs, radioligand binding assays with varying concentrations of the compound can also be used to determine the Ki.[11]

2.5. Functional Assays for GPCRs

-

Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator.

-

Methodology: A panel of functional assays will be employed.[10] This includes second messenger assays (e.g., cAMP, IP-1, or calcium flux) and β-arrestin recruitment assays.[10]

Phase 3: Cellular Pathway Analysis

Once the molecular target is validated, the next step is to understand the compound's effect on intracellular signaling pathways and cellular function.[12][13][14]

2.6. Phosphoprotein Profiling

-

Objective: To map the downstream signaling pathways affected by the compound's interaction with its target kinase.

-

Methodology: A multiplex immunoassay, such as a Luminex-based bead array, can be used to simultaneously measure the phosphorylation status of multiple signaling proteins in cell lysates after treatment with the compound. This provides a snapshot of the activated and inhibited pathways.

Figure 2: A hypothetical signaling pathway illustrating kinase inhibition.

2.7. Second Messenger Assays

-

Objective: To confirm the functional consequence of GPCR engagement in a cellular context.

-

Methodology: Assays to measure changes in intracellular cyclic AMP (cAMP), inositol phosphates (IP), or calcium levels will be performed in cells expressing the target GPCR.[13]

2.8. Phenotypic Assays

-

Objective: To determine the ultimate physiological effect of the compound on cells.

-

Methodology: Based on the identified signaling pathway, relevant phenotypic assays will be conducted. For example, if the compound inhibits a kinase involved in cell cycle progression, cell proliferation assays (e.g., MTS or CellTiter-Glo) will be performed.[13] If the pathway is involved in apoptosis, assays for caspase activation or Annexin V staining will be used.

Detailed Experimental Protocols

3.1. Protocol: Kinase Inhibition Assay (Example: Mobility Shift Assay)

-

Prepare Reagents:

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

ATP solution (at 2x the final desired concentration).

-

Fluorescently labeled peptide substrate (at 2x the final desired concentration).

-

Kinase enzyme (at 2x the final desired concentration).

-

1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride stock solution (e.g., 10 mM in DMSO), serially diluted.

-

Stop solution (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 0.2% coating reagent, 50 mM EDTA).

-

-

Assay Procedure:

-

Add 5 µL of the compound dilution to a 384-well plate.

-

Add 5 µL of the 2x kinase/substrate mix.

-

Incubate for 10 minutes at room temperature.

-

Add 10 µL of the 2x ATP solution to initiate the reaction.

-

Incubate for 60 minutes at room temperature.

-

Add 20 µL of stop solution.

-

-

Data Acquisition:

-

Read the plate on a microfluidic mobility shift detection instrument (e.g., Caliper LabChip).

-

The instrument measures the ratio of phosphorylated to unphosphorylated substrate.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to no-enzyme and no-inhibitor controls.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

-

3.2. Protocol: Cellular Proliferation Assay (MTS Assay)

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the compound dilutions.

-

Incubate for the desired time period (e.g., 72 hours).

-

-

MTS Reagent Addition:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Normalize the data to the vehicle-treated control wells (100% proliferation).

-

Plot the percent proliferation versus the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Concluding Remarks

The journey to elucidate the mechanism of action of a novel compound like 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride is a meticulous process of hypothesis-driven research. By employing a systematic, multi-phased approach that begins with broad screening and progressively narrows down to specific cellular functions, we can confidently identify its molecular target and understand its biological consequences. This guide provides a robust framework for such an investigation, empowering researchers to unlock the therapeutic potential of this and other promising new chemical entities.

References

-

ResearchGate. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Available at: [Link]

-

ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]

-

ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. Available at: [Link]

-

Eurofins Discovery. (n.d.). GPCR Screening & Profiling. Available at: [Link]

-

ResearchGate. (n.d.). Examples of piperidine pyrimidine amides with inhibitory activity. Available at: [Link]

-

PubMed. (n.d.). Emerging Approaches to GPCR Ligand Screening for Drug Discovery. Available at: [Link]

-

PMC - PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available at: [Link]

-

PubMed. (n.d.). Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. Available at: [Link]

-

Vipergen. (n.d.). Drug Discovery Workflow - What is it?. Available at: [Link]

-

NIH. (n.d.). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Available at: [Link]

-

MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available at: [Link]

-

PMC. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery. Available at: [Link]

-

White Rose Research Online. (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]

-

Taylor & Francis Online. (n.d.). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Available at: [Link]

-

Drug Discovery World. (2024). Scientific workflow for hypothesis testing in drug discovery: Part 1 of 3. Available at: [Link]

-

PMC - PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]

-

Khan Academy. (n.d.). Signal transduction pathway | Cell signaling (article). Available at: [Link]

-

Columbia Systems Biology. (2015). New Algorithm Accurately Predicts Drug Mechanism of Action. Available at: [Link]

-

PMC - PubMed Central. (n.d.). Studying Cellular Signal Transduction with OMIC Technologies. Available at: [Link]

-

ChemRxiv. (n.d.). Proximity-assisted screening of class A/B hybrid GPCRs. Available at: [Link]

-

BioAgilytix. (n.d.). How Proof of Mechanism Studies Can Advance Clinical Drug Development. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - AR [thermofisher.com]

- 13. promega.kr [promega.kr]

- 14. Khan Academy [khanacademy.org]

An In-Depth Technical Guide to the In Vitro Screening of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the strategic exploration of novel chemical entities is paramount to identifying next-generation therapeutics. The compound 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride, with its distinct pyrimidine and piperidine moieties, represents a compelling starting point for in vitro screening campaigns. The pyrimidine core is a well-established pharmacophore found in a multitude of clinically approved drugs, notably kinase inhibitors, while the piperidine ring is a versatile scaffold known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[1][2] This guide provides a comprehensive framework for the systematic in vitro evaluation of this compound, designed to elucidate its biological activity and therapeutic potential. Our approach is rooted in a logical, tiered screening cascade that prioritizes efficiency and data-driven decision-making.

The inherent structural alerts within 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride suggest several plausible biological activities. The pyrimidine ring, a key component in many kinase inhibitors such as Tofacitinib, an inhibitor of Janus kinases (JAKs), points towards potential interactions with the ATP-binding pocket of various kinases.[3] Furthermore, pyrimidine derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The piperidine scaffold is also a privileged structure in medicinal chemistry, contributing to desirable pharmacokinetic properties and serving as a key interaction element in numerous central nervous system (CNS) and cardiovascular drugs.[2][6]

This technical guide will navigate the researcher through a meticulously designed in vitro screening workflow, commencing with broad-based primary screening to identify initial areas of biological activity. This will be followed by more focused secondary and selectivity assays to validate and characterize any observed "hits." Finally, we will address the critical aspect of early-stage safety assessment through cytotoxicity profiling. Each proposed step is accompanied by a detailed rationale, empowering the researcher to not only execute the protocols but also to understand the underlying scientific principles.

Part 1: The Strategic Screening Cascade: A Multi-pronged Approach to Target Discovery

A robust in vitro screening strategy for a novel compound with a privileged scaffold necessitates a broad yet systematic initial assessment. Given the diverse biological activities associated with both pyrimidine and piperidine cores, a parallel screening approach against major druggable target classes is recommended. This initial phase aims to cast a wide net to identify potential primary targets, which can then be pursued with more focused and in-depth studies.

Our proposed primary screening cascade for 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride is designed to be both comprehensive and resource-efficient. It encompasses three key areas of investigation: kinase activity, GPCR modulation, and ion channel inhibition. This multi-pronged approach maximizes the probability of identifying a relevant biological effect and provides a solid foundation for subsequent hit-to-lead optimization efforts.

Caption: A strategic workflow for the in vitro screening of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride.

Part 2: Primary Screening: Identifying the Initial Biological Fingerprint

The primary screening phase is designed to provide a broad overview of the compound's biological activity. High-throughput screening (HTS) methodologies are often employed at this stage to rapidly assess the compound against a large number of targets.[7][8][9]

Kinase Panel Screening

Given the prevalence of the pyrimidine scaffold in kinase inhibitors, a broad kinase panel screen is a logical first step.[4] This will help determine if the compound has any activity against a diverse set of kinases, providing initial clues about its potential as an anticancer or anti-inflammatory agent.

Methodology: In Vitro Kinase Assay

A common method for kinase screening is a biochemical assay that measures the phosphorylation of a substrate by a specific kinase.[10]

Step-by-Step Protocol:

-

Reagent Preparation: Recombinant kinase, substrate (peptide or protein), and ATP are prepared in a suitable kinase buffer.

-

Compound Addition: 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride is serially diluted and added to the wells of a microtiter plate.

-

Kinase Reaction Initiation: The kinase and substrate are added to the wells, and the reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at a controlled temperature to allow the phosphorylation reaction to proceed.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various detection methods, such as:

-

Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.[11]

-

Fluorescence-Based Assays: Employing fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) with phospho-specific antibodies.[10]

-

Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction.

-

Data Presentation: Kinase Inhibition Profile

| Kinase Target | % Inhibition at 10 µM |

| PLK4 | Example Value |

| Akt1 | Example Value |

| JAK2 | Example Value |

| ... (other kinases) | Example Value |

GPCR Binding Assays

The piperidine moiety suggests potential interactions with GPCRs. A panel of radioligand binding assays against a diverse set of GPCRs can identify any direct binding interactions.[12]

Methodology: Radioligand Binding Assay

This technique measures the ability of the test compound to displace a radiolabeled ligand from its receptor.[13]

Step-by-Step Protocol:

-

Membrane Preparation: Cell membranes expressing the target GPCR are prepared.

-

Assay Setup: The membranes, a known concentration of a specific radioligand (e.g., ³H- or ¹²⁵I-labeled), and various concentrations of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride are combined in a microtiter plate.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a filter mat.

-

Detection: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

Ion Channel Screening

To explore the compound's potential effects on ion channels, a preliminary screen against a panel of key ion channels is recommended.[14] This is particularly important for early safety assessment, as off-target effects on cardiac ion channels (e.g., hERG) can lead to cardiotoxicity.[15]

Methodology: High-Throughput Electrophysiology

Automated patch-clamp systems allow for the rapid screening of compounds against a variety of ion channels.[16]

Step-by-Step Protocol:

-

Cell Culture: Cells stably expressing the ion channel of interest are cultured.

-

Cell Plating: Cells are plated onto the specialized microfluidic chips of the automated patch-clamp instrument.

-

Compound Application: 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride is applied to the cells at a set concentration.

-

Electrophysiological Recording: The instrument measures changes in ion channel currents in response to the compound.

Part 3: Secondary and Selectivity Screening: Validating and Refining the Hits

Positive results from the primary screen ("hits") require further investigation to confirm their activity and determine their selectivity.

IC50 Determination for Hit Kinases

For any kinases showing significant inhibition in the primary screen, a dose-response study should be conducted to determine the half-maximal inhibitory concentration (IC50).

Methodology: Dose-Response Kinase Assay

This is a follow-up to the primary kinase screen, using a wider range of compound concentrations.

Step-by-Step Protocol:

-

Serial Dilution: Prepare a series of dilutions of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride.

-

Kinase Assay: Perform the in vitro kinase assay as described previously with each concentration of the compound.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Caption: Workflow for determining the IC50 value of a primary kinase hit.

Functional GPCR Assays

If the compound shows binding to a GPCR, it is crucial to determine whether it acts as an agonist, antagonist, or inverse agonist. This is achieved through functional cell-based assays that measure downstream signaling events.[17]

Methodology: cAMP and Calcium Flux Assays

-

cAMP Assay: For Gs- and Gi-coupled receptors, changes in intracellular cyclic adenosine monophosphate (cAMP) levels are measured.

-

Calcium Flux Assay: For Gq-coupled receptors, changes in intracellular calcium (Ca²⁺) levels are measured.

Step-by-Step Protocol (cAMP Assay Example):

-

Cell Culture: Cells expressing the target GPCR are cultured.

-

Compound Treatment: Cells are treated with 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).

-

Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).

Detailed Electrophysiology for Ion Channel Hits

For any ion channel hits, more detailed electrophysiological studies are necessary to characterize the mechanism of action (e.g., open-channel block, allosteric modulation).

Methodology: Manual Patch-Clamp Electrophysiology

This "gold standard" technique provides high-quality data on the interaction between a compound and an ion channel.[18]

Part 4: Early Safety and Toxicity Profiling

Assessing the potential for cytotoxicity is a critical component of early-stage drug discovery.[19] These assays help to identify compounds that may have non-specific toxic effects and to determine a therapeutic window for any observed biological activity.[20]

Cell Viability and Cytotoxicity Assays

A panel of cytotoxicity assays should be performed in one or more relevant cell lines (e.g., a cancer cell line if anticancer activity is suspected, and a normal cell line to assess general toxicity).[21]

Methodology: MTT and LDH Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[22] Viable cells with active metabolism convert the MTT tetrazolium salt into a colored formazan product.[23]

-

LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of cytotoxicity.[19][24]

Step-by-Step Protocol (MTT Assay):

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The MTT reagent is added to each well, and the plate is incubated to allow for formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader.

Data Presentation: Cytotoxicity Profile

| Cell Line | Assay | IC50 / EC50 (µM) |

| Example Cancer Cell Line | MTT | Example Value |

| Example Normal Cell Line | MTT | Example Value |

| Example Cancer Cell Line | LDH | Example Value |

| Example Normal Cell Line | LDH | Example Value |

Conclusion: From Screening Data to Actionable Insights

This in-depth technical guide provides a robust and scientifically sound framework for the initial in vitro screening of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride. By systematically evaluating the compound against key druggable target classes and assessing its cytotoxic potential, researchers can efficiently identify and validate promising biological activities. The data generated from this screening cascade will be instrumental in guiding future medicinal chemistry efforts to optimize the potency, selectivity, and safety of this novel chemical scaffold, ultimately paving the way for the development of new and effective therapeutic agents. The key to success lies not just in the execution of these assays, but in the thoughtful interpretation of the data within the broader context of drug discovery.

References

-

Lead Sciences. 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride. Available from: [Link]

-

Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available from: [Link]

-

MDPI. (2022). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules. Available from: [Link]

-

Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. Available from: [Link]

-

Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available from: [Link]

-

SPT Labtech. The Complete Guide to Cell-Based Assays. Available from: [Link]

-

Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. Available from: [Link]

-

Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available from: [Link]

-

Yasi, E. A., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Chemical Biology. Available from: [Link]

-

Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Available from: [Link]

-

Charles River Laboratories. Ion Channel Assays. Available from: [Link]

-

Wang, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Biomedicine & Pharmacotherapy. Available from: [Link]

-

Unchained Labs. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available from: [Link]

-

de Esch, I. J. P., et al. (2021). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. Available from: [Link]

-

Reaction Biology. Kinase Screening Assay Services. Available from: [Link]

-

Wikipedia. Piperidine. Available from: [Link]

-

Zheng, W., et al. (2012). Ion Channel Screening. Assay Guidance Manual. Available from: [Link]

-

George, R. F., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Medicinal Chemistry. Available from: [Link]

-

Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Available from: [Link]

-

ApconiX. ION Channel Screening. Available from: [Link]

-

Macarron, R., et al. (2011). High-Throughput Screening: today's biochemical and cell-based approaches. Nature Reviews Drug Discovery. Available from: [Link]

-

BMG LABTECH. (2020). Kinase assays. Available from: [Link]

- Google Patents. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.

-

ScienceDirect. Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Available from: [Link]

-

Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. Available from: [Link]

-

Reaction Biology. Ion Channel Assays. Available from: [Link]

-

ProBio CDMO. GPCR-targeted Assay | GPCRs Bioassay Service. Available from: [Link]

-

BMG LABTECH. (2019). High-throughput screening (HTS). Available from: [Link]

-

MDPI. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Nanomaterials. Available from: [Link]

-

Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available from: [Link]

-

Wikipedia. Tofacitinib. Available from: [Link]

-

Stoeber, M., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Available from: [Link]

-

Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Available from: [Link]

-

Engel, M., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. Available from: [Link]

-

Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

-

Metrion Biosciences. New CiPA cardiac ion channel cell lines and assays for in vitro proarrhythmia risk assessment. Available from: [Link]

-

BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Available from: [Link]

-

Biressi, S., et al. (1981). [Derivatives of Pyrimidine 1,2-condensate. IV. Synthesis and Pharmacological Properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin- 2-ones and 2-amino-4H-pyrido(1,2-a)pyrmidin-4-ones]. Il Farmaco; edizione scientifica. Available from: [Link]

-

Kumar, S., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. Available from: [Link]

-

Wang, Y., et al. (2018). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie. Available from: [Link]

Sources

- 1. Buy [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride [smolecule.com]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. Tofacitinib - Wikipedia [en.wikipedia.org]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]

- 14. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. CiPA cardiac ion channel assays [metrionbiosciences.com]

- 16. criver.com [criver.com]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. reactionbiology.com [reactionbiology.com]

- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. miltenyibiotec.com [miltenyibiotec.com]

- 21. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay [mdpi.com]

- 24. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

An In-Depth Technical Guide to 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride is a heterocyclic organic compound featuring a pyrimidine ring linked to a piperidine core. This molecule belongs to a class of compounds that has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its analogues. While specific research on this particular dihydrochloride salt is limited in publicly accessible literature, this guide provides a comprehensive preliminary research overview. By examining the synthesis, characterization, and biological activities of structurally related compounds, we can infer the potential properties and therapeutic applications of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride, offering a valuable resource for researchers initiating studies on this and similar molecules.

Introduction: The Pyrimidinyl-Piperidine Scaffold - A Privileged Structure in Drug Discovery

The fusion of pyrimidine and piperidine moieties creates a chemical scaffold with significant potential in drug discovery. The pyrimidine ring, a fundamental component of nucleic acids, offers a versatile platform for molecular interactions, while the piperidine ring provides a flexible yet conformationally constrained linker, often improving pharmacokinetic properties. Analogues of 1-(Pyrimidin-2-yl)piperidin-4-amine have demonstrated a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and central nervous system (CNS) effects. This suggests that 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride could serve as a valuable building block or lead compound in the development of novel therapeutics.

Physicochemical Properties and Identification

A solid understanding of the fundamental physicochemical properties is crucial for any research endeavor.

| Property | Value | Source |

| CAS Number | 1179369-48-2 | [1] |

| Molecular Formula | C₉H₁₆Cl₂N₄ | [1] |

| Molecular Weight | 251.16 g/mol | N/A |

| Canonical SMILES | C1CN(CCC1N)C2=NC=CC=N2.Cl.Cl | N/A |

| InChI Key | InChI=1S/C9H14N4.2ClH/c10-8-3-5-13(6-4-8)9-11-1-2-12-9;;/h1-2,8H,3-6,10H2;2*1H | N/A |

Synthesis and Characterization

Proposed Synthetic Pathway

A likely synthetic strategy would involve the reaction of 2-chloropyrimidine with tert-butyl (4-aminopiperidin-1-yl)carbamate, followed by the deprotection of the amine group.

Caption: Proposed synthesis of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride.

Step-by-Step Experimental Protocol (Hypothetical)

-

Step 1: Synthesis of tert-butyl (1-(pyrimidin-2-yl)piperidin-4-yl)carbamate.

-

To a solution of tert-butyl (4-aminopiperidin-1-yl)carbamate (1.0 eq) and 2-chloropyrimidine (1.1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) (2.0 eq).

-

Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.

-

-

Step 2: Synthesis of 1-(Pyrimidin-2-yl)piperidin-4-amine.

-

Dissolve the purified tert-butyl (1-(pyrimidin-2-yl)piperidin-4-yl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

-

Step 3: Formation of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride.

-

Dissolve the crude 1-(Pyrimidin-2-yl)piperidin-4-amine in a minimal amount of a suitable solvent like methanol or isopropanol.

-

Add a solution of hydrochloric acid in diethyl ether or dioxane (2.2 eq) dropwise with stirring.

-

The dihydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

-

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine and piperidine protons. The pyrimidine protons will likely appear in the aromatic region (δ 6.5-8.5 ppm). The piperidine protons will be in the aliphatic region (δ 1.5-4.0 ppm), with the protons adjacent to the nitrogen atoms appearing more downfield.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyrimidine ring (δ 150-165 ppm) and the piperidine ring (δ 30-60 ppm).

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the free base. The spectrum is expected to show a prominent peak for the [M+H]⁺ ion.

-

Infrared (IR) Spectroscopy: The IR spectrum will likely display characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹) and C-N stretching vibrations.[2]

Potential Biological Activities and Therapeutic Targets

The therapeutic potential of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride can be inferred from the biological activities of structurally similar compounds.

Caption: Inferred biological activities and targets of 1-(Pyrimidin-2-yl)piperidin-4-amine.

-

Anticancer Activity: Numerous pyrimidine derivatives have been investigated as anticancer agents. For instance, compounds with a similar pyrimidinyl-piperidine core have been explored as inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways implicated in various B-cell malignancies.

-

Monoamine Oxidase (MAO) Inhibition: Derivatives of 1-(pyrimidin-2-yl)piperazine have been identified as selective MAO-A inhibitors, suggesting that 1-(Pyrimidin-2-yl)piperidin-4-amine could also possess activity against this enzyme, which is a target for the treatment of depression and other neurological disorders.[3]

-

Akt Inhibition: The serine/threonine kinase Akt is a crucial node in cell signaling pathways that regulate cell growth, proliferation, and survival. The 1-(pyrimidin-2-yl)piperidin-4-amine scaffold is present in some known Akt inhibitors, indicating a potential application in oncology.

-

Histamine H4 Receptor Antagonism: The histamine H4 receptor is involved in inflammatory responses. Antagonists of this receptor are being investigated for the treatment of various inflammatory and autoimmune diseases. The pyrimidine-piperazine/piperidine motif has been utilized in the design of H4 receptor antagonists.

Proposed Analytical Methodologies

For the quantitative analysis of 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride in various matrices, such as in formulation studies or biological samples, robust analytical methods are required.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be the primary choice for the analysis of this compound.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) would be suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyrimidine ring (likely around 230-280 nm) would be appropriate.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For more sensitive and selective quantification, especially in complex biological matrices, an LC-MS/MS method is recommended.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode would be suitable for this amine-containing compound.

-

Mass Analysis: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide the highest sensitivity and selectivity. The precursor ion would be the [M+H]⁺ of the free base, and characteristic product ions would be identified through infusion experiments.

Conclusion and Future Directions

1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride is a promising chemical entity with a scaffold that is well-represented in a variety of biologically active molecules. While direct experimental data for this specific compound is sparse, this guide provides a solid foundation for future research by extrapolating from the rich chemistry and pharmacology of its analogues. The proposed synthetic route is feasible and the characterization methods are standard. The inferred potential as an anticancer, CNS-active, or anti-inflammatory agent warrants further investigation. Future work should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive biological screening to elucidate its specific mechanism of action and therapeutic potential.

References

-

Lead Sciences. 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride. [Link]

- Zhang, Y., et al. (2019). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 24(18), 3256.

- Patel, R. V., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry, 10, S1637-S1642.

- Kus, C., et al. (2017). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1279-1286.

- Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(10), 4078-4094.

- Terakado, M., et al. (2019). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 29(16), 2133-2137.

- Wang, X., et al. (2021). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1642-1655.

- Gao, Y., et al. (2021). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 14(11), 103401.

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

-

PubChem. 4-Anilinopiperidine. [Link]

-

ResearchGate. FTIR spectra of (a) piperazine (b) COP-1. [Link]

-

YouTube. 22.3 Synthesis of Amines | Organic Chemistry. [Link]

-

ResearchGate. 13 C NMR spectra of... [Link]

- Google Patents. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4)

-

MOLBASE. N-[1-(1-phenylethyl)piperidin-4-yl]pyrimidin-2-amine. [Link]

-

PubMed. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. [Link]

- Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.

-

ResearchGate. Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine. [Link]

-

ResearchGate. Photophysical properties of (E)-4-((1-phenylethylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide; synthesis, characterization, wavefunction and docking studies. [Link]

-

ResearchGate. FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

-

SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]

-

DTIC. Piperidine Synthesis. [Link]

-

ResearchGate. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. [Link]

-

ResearchGate. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. [Link]

-

Semantic Scholar. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. [Link]

-

ACS Publications. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). [Link]

- Google Patents.

Sources

- 1. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

Methodological & Application

Application Note: In Vivo Characterization of 1-(Pyrimidin-2-yl)piperidin-4-amine Dihydrochloride

Executive Summary & Scientific Rationale

1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride represents a "privileged scaffold" in medicinal chemistry. This structural motif—a piperidine ring linked to a pyrimidine, featuring a solvent-exposed primary amine—is a critical pharmacophore found in Janus Kinase (JAK) inhibitors, G-protein coupled receptor (GPCR) ligands (e.g., GPR119 agonists), and chemokine receptor antagonists.

When conducting in vivo studies on this compound, researchers are typically addressing one of three objectives:

-

Fragment Validation: Assessing the bioavailability of this core scaffold before elaborating the primary amine into a larger drug molecule.

-

Metabolite Safety: Evaluating the toxicity of this specific cleavage product, which may result from the metabolism of larger clinical candidates.

-

Linker Pharmacology: Testing its utility as a rigid, semi-polar linker in PROTACs or bifunctional degraders.

This guide provides a rigorous, self-validating protocol for establishing the Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) profile of the compound. These are the mandatory first steps before any efficacy modeling can be performed.

Chemical Properties & Formulation Strategy

The dihydrochloride salt form presents specific challenges for in vivo administration. It is highly water-soluble but significantly acidic. Direct injection without buffering will cause injection site necrosis and hemolysis, invalidating study results.

Table 1: Physicochemical Profile

| Property | Value/Description | Implication for In Vivo Study |

| Molecular Weight | ~251.15 g/mol (Salt) | High molarity per mg; dose calculation must correct for salt factor. |

| Salt Form | Dihydrochloride (2HCl) | Critical: pH of aqueous solution will be < 3.0. |

| Solubility | High in water (>50 mg/mL) | Ideal for IV/PO, but requires pH adjustment. |

| pKa (Calculated) | ~9.8 (Amine), ~2.5 (Pyrimidine) | The primary amine is protonated at physiological pH. |

Formulation Protocol (Standardized)

Objective: Prepare a 5 mg/mL solution (free base equivalent) at pH 7.4 for IV/PO administration.

-

Weighing: Calculate the Salt Correction Factor (SCF).

-

MW (Free Base) ≈ 178.23

-

MW (2HCl Salt) ≈ 251.15

-

SCF = 1.41 . To get 100 mg of active compound, weigh 141 mg of the salt.

-

-

Dissolution: Dissolve 141 mg of the salt in 15 mL of sterile 0.9% Saline .

-

Note: The solution will be acidic (pH ~2-3).

-

-

Buffering (Crucial Step):

-

Slowly add 1N NaOH or 0.5M Sodium Bicarbonate dropwise while monitoring with a micro-pH probe.

-

Target pH: 7.0 – 7.4 .

-

Caution: If precipitation occurs (rare for this scaffold), add 5% Solutol HS-15 or Cyclodextrin (HP-β-CD).

-

-

Final Volume: Adjust volume to 20 mL with saline.

-

Sterilization: Filter through a 0.22 µm PVDF syringe filter.

Study Design 1: Maximum Tolerated Dose (MTD)

Objective: Define the upper safety limit to prevent non-specific toxicity from confounding efficacy data.

Experimental Workflow

-

Species: C57BL/6 Mice (Male/Female, 8-10 weeks).